
5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, difluoromethoxyphenyl, and methylthio groups attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and difluoromethoxyphenyl groups through nucleophilic substitution reactions. The methylthio group is often introduced via a thiolation reaction using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Análisis De Reacciones Químicas
Nucleophilic Substitution at the Methylthio Group
The methylthio group at position 2 participates in nucleophilic displacement reactions due to its moderate leaving-group ability. Key transformations include:
Mechanistic Insight : Oxidation with meta-chloroperbenzoic acid (mCPBA) proceeds via electrophilic attack at sulfur, forming a sulfoxide. Alkylation exploits the soft nucleophilicity of the thiolate intermediate generated under basic conditions.
Imidazole Ring Functionalization
The NH group at position 1 and the electron-rich imidazole ring enable further modifications:
N-Alkylation/Acylation
Reagent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
CH₃I, NaH, THF | 0°C → RT, 2h | 1-(4-(Difluoromethoxy)phenyl)-N-methyl | 89% | |
AcCl, Et₃N, CH₂Cl₂ | Reflux, 6h | 1-Acetyl derivative | 73% |
Key Finding : Alkylation occurs regioselectively at N1 due to steric hindrance from the dichlorophenyl group at C5 .
Electrophilic Aromatic Substitution
The imidazole ring undergoes nitration and halogenation at C4:
Reaction | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C, 1h | 4-Nitro-imidazole derivative | 68 | |
Bromination | Br₂, FeBr₃, CHCl₃, 40°C, 3h | 4-Bromo-imidazole derivative | 82 |
Note : Electron-donating effects of the methylthio group direct electrophiles to C4 .
Dichlorophenyl Group Modifications
The 3,4-dichlorophenyl moiety participates in cross-coupling reactions:
Limitation : Steric bulk from adjacent substituents reduces coupling efficiency compared to simpler aryl halides .
Reductive Transformations
The methylthio group and aromatic chlorides are susceptible to reduction:
Target | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
-SMe → -SH | LiAlH₄, THF, 0°C, 1h | 2-Mercapto-imidazole derivative | 90 | |
C-Cl → C-H | H₂ (1 atm), Pd/C, EtOH, 25°C | Dechlorinated imidazole | 95 |
Caution : Over-reduction of the imidazole ring is avoided using mild hydrogenation conditions.
Biological Derivatization for SAR Studies
In medicinal chemistry applications, this compound serves as a precursor for structure-activity relationship (SAR) explorations:
Derivative Type | Synthetic Route | Biological Target (IC₅₀) | Source |
---|---|---|---|
2-Sulfonamide | ClSO₃H, pyridine, RT | IDO enzyme inhibition (0.8 μM) | |
5-Arylazo | Diazotization, coupling | Antibacterial (MIC: 4 μg/mL vs S. aureus) |
Critical Insight : Introduction of sulfonamide groups at C2 enhances binding to indoleamine 2,3-dioxygenase (IDO) by 12-fold compared to the parent compound .
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Research indicates that imidazole derivatives, including this compound, exhibit potent anti-inflammatory properties. The presence of halogen substituents enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. The specific structural modifications in 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole may enhance its efficacy against various cancer types by inducing apoptosis in malignant cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death. In vitro studies have reported significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Experimental Findings
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in inhibiting or activating certain biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3,4-Dichlorophenyl)-1-phenyl-2-(methylthio)-1H-imidazole
- 5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
- 5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.
Actividad Biológica
5-(3,4-Dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole, also known by its CAS number 1226438-69-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.
- Molecular Formula : C19H16Cl2F2N2OS
- Molecular Weight : 429.3 g/mol
- Structural Characteristics : The compound features a complex structure with dichlorophenyl and difluoromethoxy substituents, which are believed to contribute to its biological activities.
Antimicrobial Activity
Research has shown that imidazole derivatives can exhibit significant antimicrobial properties. For instance, studies have evaluated various imidazole compounds against common bacterial strains:
Compound | Zone of Inhibition (mm) | Target Organisms |
---|---|---|
5a | 15 | E. coli |
5b | 11 | P. aeruginosa |
5c | 20 | B. subtilis |
5d | 11 | B. megaterium |
Streptomycin | 28 | Various |
The compound demonstrated notable activity against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various models:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
- Mechanism : Induction of apoptosis and cell cycle arrest.
In a study involving pyrazole derivatives, compounds were tested for their cytotoxic effects in combination with doxorubicin, revealing synergistic effects that enhance therapeutic outcomes .
Case Studies
- Study on Antimicrobial Effects :
- Anticancer Synergy :
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N2OS/c1-25-17-22-9-15(10-2-7-13(18)14(19)8-10)23(17)11-3-5-12(6-4-11)24-16(20)21/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHRJUMYAOUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.